molecular formula C7H14ClNO B6233289 {5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers CAS No. 2361677-65-6

{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B6233289
CAS No.: 2361677-65-6
M. Wt: 163.6
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Description

{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride, mixture of diastereomers, is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which consists of a seven-membered ring fused to a five-membered ring containing an oxygen atom. The compound is typically used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride involves several steps. One common method is the base-catalyzed dimerization of alkynyl cyclopropyl ketones. This reaction proceeds effectively in the presence of a catalytic system consisting of potassium tert-butoxide, tert-butanol, and tetrahydrofuran at room temperature . The desired spirocycles are obtained in a regio- and stereoselective manner.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of {5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial applications, the compound exhibits strong hydrophobic interactions with catalytic residues in the active site of target enzymes . These interactions lead to the inhibition of enzyme activity, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of a methanamine group. This combination of features imparts distinctive chemical properties, making it valuable for various research applications.

Properties

CAS No.

2361677-65-6

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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